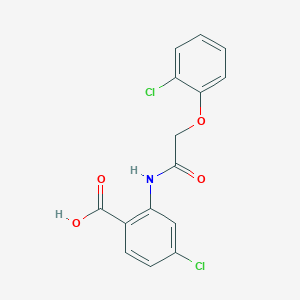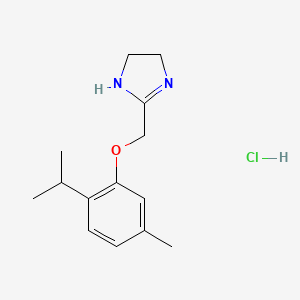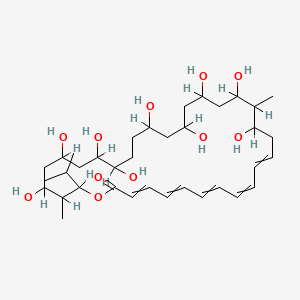
间乙基苯乙烯
概述
描述
3-Ethylstyrene: is an organic compound with the molecular formula C10H12 . It is also known by several other names, including m-ethylstyrene , m-ethylvinylbenzene , and 3-ethylstyrene . This compound is characterized by the presence of an ethyl group and an ethenyl group attached to a benzene ring.
科学研究应用
3-Ethylstyrene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
作用机制
Target of Action
The primary targets of Styrene, m-ethyl-, also known as 1-ethenyl-3-ethylbenzene or Benzene, 1-ethenyl-3-ethyl-, are the enzymes involved in its metabolism. These include styrene monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde dehydrogenase (PAD) . These enzymes play a crucial role in the initiation process of the compound’s polymerization .
Mode of Action
Styrene, m-ethyl- interacts with its targets through a radical initiation mechanism. The monomeric MEKP (MEKP-1) catalyzed by cobalt isooctoate in the presence and absence of styrene is investigated. The amount of trapped products originated from methyl radical, ethyl radical, and hydroxyl radical is significantly larger than that of trapped products from other radicals . These results indicate that methyl, ethyl, and hydroxyl radicals are the dominant intermediate radicals formed in the initiation process of MEKP-cobalt (II) system, which would serve as the primary source to initiate styrene polymerization .
Biochemical Pathways
The biochemical pathway affected by Styrene, m-ethyl- is the side-chain oxygenation pathway, which is a specific route for the styrene degradation among microorganisms . This pathway involves the enzymes SMO, SOI, and PAD, and allows an intrinsic cofactor regeneration . Based on the enzymatic steps involved in this degradation route, important reactions can be realized from a large number of substrates which gain access to different interesting precursors for further applications .
Pharmacokinetics
The pharmacokinetics of Styrene, m-ethyl- is influenced by physiological parameters such as blood flow and especially the alveolar ventilation rate . A physiologically based pharmacokinetic (PBPK) model for ST and its metabolite SO describes the distribution and metabolism of ST and SO in the rat, mouse, and man .
Result of Action
The result of the action of Styrene, m-ethyl- is the initiation of styrene polymerization . The dominant intermediate radicals formed in the initiation process of MEKP-cobalt (II) system, which would serve as the primary source to initiate styrene polymerization .
Action Environment
The action of Styrene, m-ethyl- is influenced by environmental factors. Styrene is one of the most produced and processed chemicals worldwide and is released into the environment during widespread processing . It is also produced from plants and microorganisms . The natural occurrence of styrene led to several microbiological strategies to form and also to degrade styrene .
生化分析
Biochemical Properties
“Styrene, m-ethyl-” plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the side-chain oxygenation pathway, which includes enzymes such as styrene monooxygenase (SMO), styrene oxide isomerase (SOI), and phenylacetaldehyde dehydrogenase (PAD) . These interactions significantly influence the biochemical properties of “Styrene, m-ethyl-”.
Cellular Effects
The effects of “Styrene, m-ethyl-” on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to affect the reactivity of low reactive St monomers during the copolymerization process .
Molecular Mechanism
The molecular mechanism of action of “Styrene, m-ethyl-” is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the side-chain oxygenation pathway, “Styrene, m-ethyl-” undergoes a series of transformations mediated by the enzymes SMO, SOI, and PAD .
Temporal Effects in Laboratory Settings
The effects of “Styrene, m-ethyl-” change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, it has been observed that the degradation temperature of the resulting copolymers decreases with the increase of “Styrene, m-ethyl-” content .
Dosage Effects in Animal Models
The effects of “Styrene, m-ethyl-” vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. Detailed studies on the dosage effects of “Styrene, m-ethyl-” in animal models are still needed.
Metabolic Pathways
“Styrene, m-ethyl-” is involved in several metabolic pathways, interacting with various enzymes or cofactors . For instance, it is a key player in the side-chain oxygenation pathway, which involves the enzymes SMO, SOI, and PAD .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethylstyrene involves the alkylation of bromobenzene with an ethylating agent such as chloroethane, followed by dehalogenation to yield the desired product . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 3-Ethylstyrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3-Ethylstyrene undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: This reaction can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 3-ethylbenzaldehyde or 3-ethylbenzoic acid.
Reduction: Formation of 1-ethyl-3-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
相似化合物的比较
Styrene: Similar structure but lacks the ethyl group.
Ethylbenzene: Similar structure but lacks the ethenyl group.
Vinylbenzene: Similar structure but lacks the ethyl group.
Uniqueness: 3-Ethylstyrene is unique due to the presence of both an ethyl group and an ethenyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds .
属性
IUPAC Name |
1-ethenyl-3-ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-9-6-5-7-10(4-2)8-9/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUZSRRCICJJCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7075266 | |
| Record name | Benzene, 1-ethenyl-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7525-62-4 | |
| Record name | m-Ethylstyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7525-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylstyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007525624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-ethenyl-3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7075266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYLSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK9E3K25SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














